An In-depth Technical Guide to the Chemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole
This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and potential applications of 3-Iodo-6-methyl-4-nitro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
The chemical and physical properties of 3-Iodo-6-methyl-4-nitro-1H-indazole can be predicted based on its structural analogues. A closely related compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, has the CAS Number 1000343-55-4 and a molecular weight of 303.06 g/mol [1]. It is anticipated that 3-Iodo-6-methyl-4-nitro-1H-indazole would exhibit similar physical characteristics.
| Property | Predicted Value |
| Molecular Formula | C8H6IN3O2 |
| Molecular Weight | 303.06 g/mol |
| Appearance | Likely a yellow or off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO |
| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N (for the 5-nitro isomer) |
Table 1: Predicted Physicochemical Properties of 3-Iodo-6-methyl-4-nitro-1H-indazole.
Synthesis and Reactivity
The synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole would likely follow established protocols for the functionalization of the indazole core. The indazole ring can be substituted at the C-3 position with an iodine atom using various reagents[2].
2.1. Proposed Synthetic Protocol
A plausible synthetic route would involve a two-step process starting from 6-methyl-4-nitro-1H-indazole:
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Nitration of 6-methyl-1H-indazole: The starting material, 6-methyl-1H-indazole, would first undergo nitration to introduce the nitro group at the C4 position. The directing effects of the methyl group would influence the position of nitration.
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Iodination of 6-methyl-4-nitro-1H-indazole: The resulting 6-methyl-4-nitro-1H-indazole would then be subjected to iodination at the C3 position. This is commonly achieved using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF[3][4].
2.2. Reactivity
The reactivity of 3-Iodo-6-methyl-4-nitro-1H-indazole is expected to be dictated by its key functional groups:
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C3-Iodo Group: The iodine atom at the C3 position is a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[2]. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate in the synthesis of more complex molecules[1].
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Nitro Group: The nitro group at the C4 position is a strong electron-withdrawing group, which can influence the reactivity of the indazole ring. It can be reduced to an amino group, providing another point for further functionalization[1].
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Indazole Core: The indazole nucleus itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[5][6][7][8][9].
Spectroscopic Characterization
The structural elucidation of 3-Iodo-6-methyl-4-nitro-1H-indazole would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indazole ring would show characteristic chemical shifts and coupling constants influenced by the iodo, methyl, and nitro substituents. The NH proton would likely appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum would confirm the substitution pattern on the indazole ring. The carbon bearing the iodine atom (C3) would exhibit a characteristic chemical shift. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C stretching of the aromatic ring, and symmetric and asymmetric stretching of the nitro group would be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic isotopic patterns for the iodine atom. |
Table 2: Predicted Spectroscopic Data for 3-Iodo-6-methyl-4-nitro-1H-indazole.
NMR spectroscopy is a crucial tool for distinguishing between N-1 and N-2 substituted indazole isomers[10].
Potential Applications in Drug Discovery
Substituted indazoles are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities[5][6][7]. They have been investigated as:
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Kinase Inhibitors: Many indazole derivatives have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy[8].
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Antimicrobial Agents: Certain substituted indazoles have demonstrated promising antimicrobial activities[7].
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Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory properties.
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Neuroprotective Agents: Some indazole derivatives have been explored for their neuroprotective effects.
Given these precedents, 3-Iodo-6-methyl-4-nitro-1H-indazole is a valuable building block for the synthesis of novel indazole derivatives with potential therapeutic applications.
Visualizations
Proposed Synthetic Workflow
Caption: A potential two-step synthesis of the target compound.
Logical Workflow for a Research Chemical
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
